molecular formula C12H13F3N2O6S B11483490 methyl 3,3,3-trifluoro-2-[(methoxycarbonyl)amino]-N-(phenylsulfonyl)alaninate

methyl 3,3,3-trifluoro-2-[(methoxycarbonyl)amino]-N-(phenylsulfonyl)alaninate

Cat. No.: B11483490
M. Wt: 370.30 g/mol
InChI Key: FIXMRODUFNLJNT-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-[(methoxycarbonyl)amino]-N-(phenylsulfonyl)alaninate is a complex organic compound characterized by the presence of trifluoromethyl, methoxycarbonyl, and phenylsulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-[(methoxycarbonyl)amino]-N-(phenylsulfonyl)alaninate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-[(methoxycarbonyl)amino]-N-(phenylsulfonyl)alaninate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoro-2-[(methoxycarbonyl)amino]-N-(phenylsulfonyl)alaninate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The phenylsulfonyl group contributes to its overall chemical properties, influencing its interactions with other molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H13F3N2O6S

Molecular Weight

370.30 g/mol

IUPAC Name

methyl 2-(benzenesulfonamido)-3,3,3-trifluoro-2-(methoxycarbonylamino)propanoate

InChI

InChI=1S/C12H13F3N2O6S/c1-22-9(18)11(12(13,14)15,16-10(19)23-2)17-24(20,21)8-6-4-3-5-7-8/h3-7,17H,1-2H3,(H,16,19)

InChI Key

FIXMRODUFNLJNT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC(=O)OC)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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